1-Bromohexadecane-d33
Overview
Description
1-Bromohexadecane-d33, also known as cetyl bromide-d33 or hexadecyl bromide-d33, is a deuterium-labeled compound with the molecular formula CD3(CD2)14CD2Br. This compound is a stable isotope-labeled analog of 1-bromohexadecane, where hydrogen atoms are replaced with deuterium. It is primarily used in scientific research for tracing and quantification purposes due to its unique isotopic properties .
Preparation Methods
1-Bromohexadecane-d33 can be synthesized through various methods. One common synthetic route involves the bromination of hexadecane-d33, where deuterated hexadecane is reacted with bromine under controlled conditions to produce this compound. The reaction typically requires a solvent such as carbon tetrachloride and is carried out at elevated temperatures .
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of deuterated hexadecane as the starting material, which is then brominated using bromine or other brominating agents under optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Bromohexadecane-d33 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The compound can be reduced to hexadecane-d33 using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes.
Scientific Research Applications
1-Bromohexadecane-d33 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Mechanism of Action
The mechanism of action of 1-bromohexadecane-d33 is primarily related to its role as a labeled compound in scientific studies. The deuterium atoms in the molecule allow for easy detection and quantification using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This enables researchers to track the compound’s behavior and interactions in various systems, providing valuable data on reaction mechanisms, metabolic pathways, and molecular targets .
Comparison with Similar Compounds
1-Bromohexadecane-d33 can be compared with other similar deuterated compounds, such as:
1-Bromododecane-d25: A shorter-chain analog used in similar applications but with different physical properties due to the shorter carbon chain.
1-Bromooctadecane-d37: A longer-chain analog with similar applications but different solubility and reactivity characteristics.
1-Bromodecane-d21: Another deuterated bromide used in various research applications, offering different reactivity and physical properties compared to this compound.
The uniqueness of this compound lies in its specific chain length and deuterium labeling, making it suitable for particular studies where these properties are essential .
Properties
IUPAC Name |
1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-tritriacontadeuteriohexadecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-16H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTGIJLWHDPAFN-TUWMXWROSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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